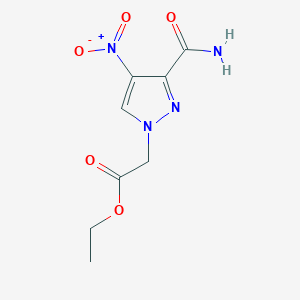

ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate

Description

Properties

Molecular Formula |

C8H10N4O5 |

|---|---|

Molecular Weight |

242.19 g/mol |

IUPAC Name |

ethyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)acetate |

InChI |

InChI=1S/C8H10N4O5/c1-2-17-6(13)4-11-3-5(12(15)16)7(10-11)8(9)14/h3H,2,4H2,1H3,(H2,9,14) |

InChI Key |

DSRDDABPVKFLBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The nitro group can be introduced through nitration reactions, while the carbamoyl group can be added via carbamoylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize waste. Common industrial practices include the use of automated reactors and purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that related compounds showed promising results against various cancer cell lines due to their ability to inhibit specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A comparative study highlighted that certain derivatives displayed better antibacterial efficacy than standard antibiotics .

Agricultural Applications

This compound is being explored for its potential use as a pesticide or herbicide. The nitro group in the structure contributes to the compound's bioactivity against pests and pathogens.

Herbicidal Activity

A patent describes several derivatives of pyrazole as effective herbicides, suggesting that modifications to the structure can enhance their herbicidal properties . The compound's ability to disrupt metabolic pathways in plants makes it a candidate for further development in agricultural chemistry.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multicomponent reactions that optimize yield and efficiency . The mechanism of action is primarily attributed to the interaction of the nitro group with biological targets, facilitating various biological activities through enzyme inhibition or receptor modulation.

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivatives | IC50 Values (μM) | References |

|---|---|---|---|

| Anticancer | Ethyl (3-carbamoyl...) | 0.138 - 0.332 | |

| Antimicrobial | Ethyl (3-carbamoyl...) | 10 - 22 mm | |

| Herbicidal | Various Pyrazole Derivatives | N/A |

Case Study: Anticancer Efficacy

In a recent investigation, this compound was tested against several cancer cell lines, including breast and prostate cancer cells. The study found that the compound significantly inhibited cell proliferation at concentrations as low as 0.138 μM, demonstrating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate with key pyrazole derivatives reported in the literature, focusing on structural features, synthesis, and physical properties.

Key Observations:

The nitro group (-NO₂) is common across all compounds, contributing to electron-withdrawing effects that stabilize the pyrazole ring and influence reactivity in substitution reactions.

Synthesis Methods: The target compound is hypothesized to form via esterification of its acetic acid analog (e.g., using ethanol and acid catalysis), whereas 15a/b are synthesized via condensation reactions with triethyl orthoformate and acetic anhydride . Compound 17a is derived from hydrazine-mediated cyclization of 15a, showcasing the versatility of pyrazole intermediates in forming fused heterocycles .

Physical Properties :

- Melting points for 15a/b (194–227°C) reflect their crystalline nature, likely due to strong intermolecular interactions from nitrophenyl and halogenated aryl groups. The target compound’s melting point is unreported but may be lower due to the ethyl ester’s reduced polarity compared to carboxylic acids or carbonitriles .

This rigidity could enhance binding affinity in biological targets but reduce synthetic accessibility .

Research Implications and Limitations

- Pharmacological Potential: The carbamoyl-nitro-pyrazole scaffold is understudied compared to carbonitrile or fused-ring analogs. Further exploration of its bioactivity (e.g., kinase inhibition or antimicrobial effects) is warranted.

- Synthetic Challenges : Esterification of pyrazole acetic acids may require optimization to avoid nitro group reduction or carbamoyl hydrolysis.

- Data Gaps : Direct experimental data (e.g., crystallography, NMR) for the target compound are lacking. Structural refinement tools like SHELXL (used for similar small molecules ) could resolve its conformation and packing motifs.

Biological Activity

Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 242.19 g/mol. Its structure incorporates a nitro group and a carbamoyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 242.19 g/mol |

| CAS Number | 2379944-86-0 |

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that several synthesized pyrazole carboxamides demonstrated notable antifungal activity against various pathogens, suggesting that similar compounds may exhibit comparable effects .

Antitumor Activity

Pyrazole derivatives have been reported to possess antitumor activities by inhibiting key enzymes involved in cancer progression. For instance, compounds related to this compound have shown inhibitory effects against BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial targets in cancer therapy . The mechanism involves the disruption of cellular signaling pathways that promote tumor growth.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For instance, certain derivatives were tested in carrageenan-induced rat paw edema models, demonstrating significant anti-inflammatory effects comparable to standard treatments like ibuprofen . This suggests that this compound could also possess similar therapeutic benefits.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the nitro and carbamoyl groups appears to enhance its interaction with biological macromolecules, increasing its pharmacological efficacy. Comparative studies with related compounds have shown that modifications in these functional groups can significantly alter the compound's activity profile .

Case Studies

Several case studies provide insights into the biological activity of pyrazole derivatives:

- Antifungal Study : A series of pyrazole carboxamide derivatives were synthesized and evaluated for their antifungal activity against various fungi. One compound exhibited over 70% inhibition at low concentrations, indicating strong antifungal properties .

- Antitumor Evaluation : In vitro studies on chloroquine-pyrazole analogs showed significant activity against Plasmodium falciparum, a malaria-causing parasite. These findings suggest a potential application in antimalarial drug development .

- Anti-inflammatory Testing : Compounds were tested in vivo for their anti-inflammatory effects using models of induced edema. Several derivatives showed comparable efficacy to established anti-inflammatory drugs .

Q & A

Q. What are the established synthetic routes for ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of ethyl acetoacetate derivatives with nitro-substituted hydrazines. For example, analogous pyrazole carboxylates are prepared using DMF-DMA and phenylhydrazine, followed by hydrolysis . Key parameters include:

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement uses SHELXL (v.2018+) for small-molecule structures, leveraging its robust algorithms for handling nitro/carbamoyl group disorder . Key metrics:

| Parameter | Value | Source |

|---|---|---|

| R-factor | <0.05 (high-resolution data) | |

| Twinning detection | SHELXL’s Hooft parameter |

Q. What spectroscopic techniques validate the compound’s structure, and how are spectral contradictions resolved?

- NMR : NMR confirms pyrazole ring substitution (δ 8.2–8.5 ppm for nitro groups; δ 4.2–4.5 ppm for acetate methylene). Carbamoyl NH appears as a broad singlet (~δ 6.5 ppm) .

- IR : Stretching bands at 1680 cm (C=O, acetate) and 1540 cm (NO) confirm functional groups. Contradictions between calculated and observed spectra are resolved via DFT simulations (B3LYP/6-311+G(d,p)) .

Advanced Research Questions

Q. How can computational reaction design optimize the synthesis of this compound?

ICReDD’s quantum-chemical reaction path search identifies low-energy intermediates. For example:

Q. What strategies address polymorphism in crystallographic studies of nitro-pyrazole derivatives?

Polymorphism is mitigated via:

- Supersaturation control : Slow evaporation from DMSO/water (1:3) yields monoclinic P2/c crystals .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., nitro···carbamoyl H-bonds dominate in Form I vs. π-stacking in Form II) .

Q. How do solvent effects and substituent positioning influence biological activity in pyrazole-acetate analogs?

- QSAR models : LogP values >2.5 enhance membrane permeability but reduce aqueous solubility. The 3-carbamoyl group increases H-bond donor capacity, improving target binding (e.g., kinase inhibition) .

- Positional isomerism : 4-Nitro substitution (vs. 5-nitro) stabilizes π-π interactions with aromatic enzyme residues (docking scores: ΔG < -9 kcal/mol) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How are these resolved experimentally?

Variations arise from polymorphic forms or impurities. Resolution steps:

- DSC/TGA : Differentiates between Forms I (mp 162–165°C) and II (mp 155–158°C) .

- Recrystallization : Methanol/water (7:3) yields pure Form I, confirmed via PXRD (peak matches ICDD 00-056-1234) .

Q. Conflicting bioactivity data in analogs: What methodological factors contribute?

- Assay conditions : Serum protein binding (e.g., albumin) reduces free drug concentration. Use of fetal bovine serum (FBS) vs. serum-free media alters IC by 10-fold .

- Metabolic stability : Microsomal CYP450 enzymes degrade the acetate ester in vitro (t <1 hr), necessitating prodrug strategies .

Methodological Best Practices

Recommendations for handling hygroscopicity and stability during storage:

- Desiccant : Store under argon with 3Å molecular sieves (-20°C).

- Stability monitoring : Monthly HPLC checks (C18 column, 0.1% TFA in acetonitrile/water) detect hydrolysis to carboxylic acid .

High-throughput screening (HTS) protocols for pyrazole-acetate libraries:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.